molecular formula C8H18N2O B8516283 (1-Methyl-4-methylamino-piperidin-4-yl)-methanol

(1-Methyl-4-methylamino-piperidin-4-yl)-methanol

Cat. No. B8516283
M. Wt: 158.24 g/mol
InChI Key: KOIPUVMBCRVNAS-UHFFFAOYSA-N
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Patent
US07777032B2

Procedure details

(1-Methyl-4-methylamino-piperidin-4-yl)-methanol is prepared from 4-amino-piperidine-4-carboxylic acid 2HCl. Methyl chloroformate (0.40 g, 4.2 mmol) is added dropwise to a mixture of 4-amino-piperidine-4-carboxylic acid 2HCl (0.278 g, 1.28 mmol) and Et3N (0.713 g, 7.04 mmol) in THF (10 ml) at room temperature. After 16 h, the reaction mixture is filtered, rinsed with EtOAc and concentrated. A solution of LAH in THF (5 ml of a 1 M solution) is added to the residue. After stirring at reflux for 4 h, the reaction mixture is cooled to 0° C. and carefully quenched with Na2SO4.10H2O. After warming to room temperature the reaction mixture is diluted with EtOAc and filtered through Celite. The filtrate is concentrated to give (1-methyl-4-methylamino-piperidin-4-yl)-methanol which is carried forward without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0.278 g
Type
reactant
Reaction Step Two
Name
Quantity
0.713 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl.NC1(C(O)=O)C[CH2:8][NH:7][CH2:6]C1.ClC([O:16][CH3:17])=O.C[CH2:19][N:20]([CH2:23][CH3:24])[CH2:21][CH3:22]>C1COCC1>[CH3:19][N:20]1[CH2:23][CH2:24][C:6]([CH2:17][OH:16])([NH:7][CH3:8])[CH2:22][CH2:21]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.NC1(CCNCC1)C(=O)O
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
0.278 g
Type
reactant
Smiles
Cl.Cl.NC1(CCNCC1)C(=O)O
Name
Quantity
0.713 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
WASH
Type
WASH
Details
rinsed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
A solution of LAH in THF (5 ml of a 1 M solution) is added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
carefully quenched with Na2SO4.10H2O
TEMPERATURE
Type
TEMPERATURE
Details
After warming to room temperature the reaction mixture
ADDITION
Type
ADDITION
Details
is diluted with EtOAc
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN1CCC(CC1)(NC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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